

Physical and chemical properties of Ethyl 3-(4-chlorophenyl)propiolate

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Compound of Interest

Compound Name: Ethyl 3-(4-chlorophenyl)propiolate

Cat. No.: B1361243

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An In-depth Technical Guide to Ethyl 3-(4-chlorophenyl)propiolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-chlorophenyl)propiolate is an organic compound with potential applications in pharmaceutical and materials science research. Its structure, featuring a halogenated aromatic ring coupled with a propiolate functional group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and a summary of its (currently limited) known biological context.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Ethyl 3-(4-chlorophenyl)propiolate** is presented below. While some specific physical data such as melting and boiling points are not readily available in the literature, computed properties and data from suppliers provide valuable information.

Table 1: General and Physical Properties of **Ethyl 3-(4-chlorophenyl)propiolate**

Property	Value	Source
IUPAC Name	ethyl 3-(4-chlorophenyl)prop-2-ynoate	--INVALID-LINK--
CAS Number	20026-96-4	[1][2][3]
Molecular Formula	C ₁₁ H ₉ ClO ₂	[1][2][3]
Molecular Weight	208.64 g/mol	[1][2][3]
Appearance	Solid	--INVALID-LINK--
Purity	>98% (HPLC)	[1][2]
Density	1.2 g/mL (Predicted)	--INVALID-LINK--
Refractive Index	1.55 (Predicted)	--INVALID-LINK--
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Table 2: Spectroscopic Data for **Ethyl 3-(4-chlorophenyl)propiolate**

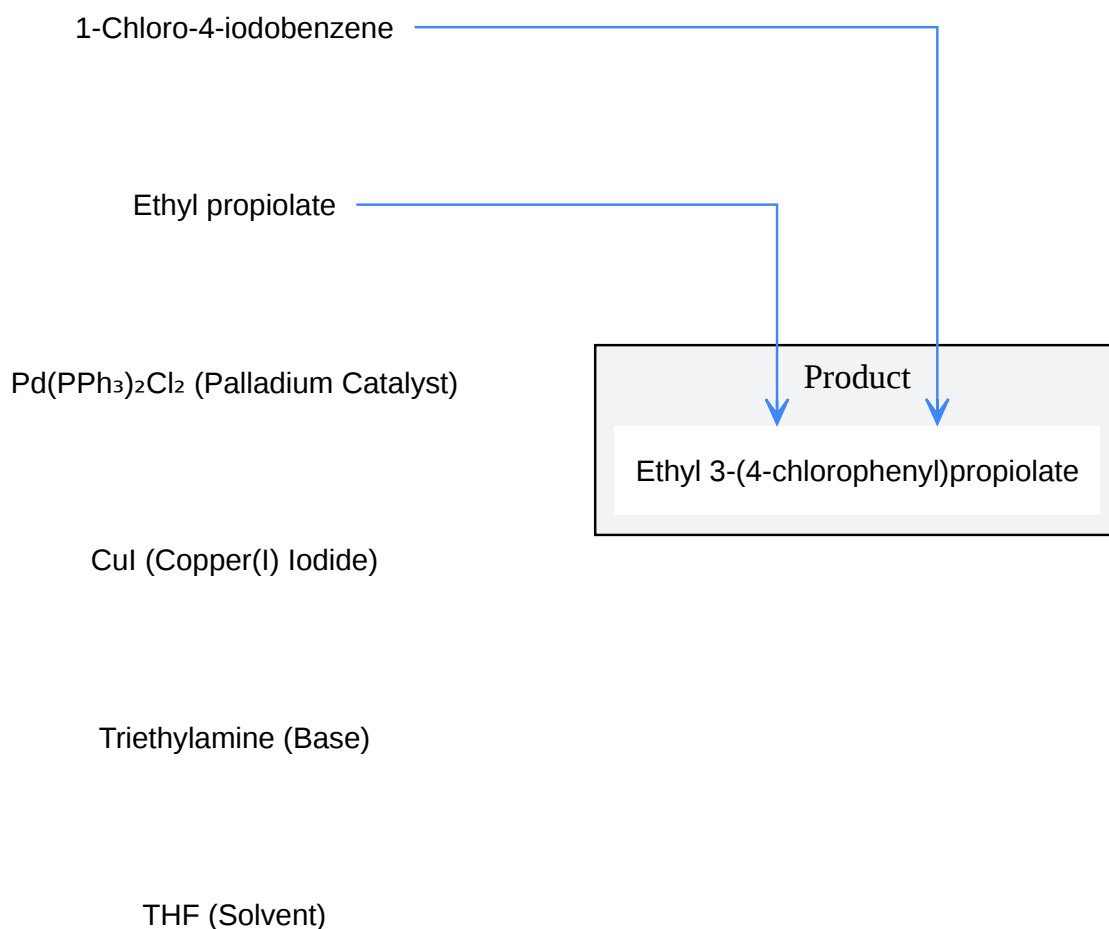
Spectrum Type	Data	Source
¹³ C NMR (CDCl ₃)	Chemical shifts available in the literature.	--INVALID-LINK--
FTIR (Transmission)	Spectrum available.	--INVALID-LINK--
¹ H NMR	Data not explicitly found in searches.	
Mass Spectrometry	Data not explicitly found in searches.	

Experimental Protocols

Synthesis of Ethyl 3-(4-chlorophenyl)propiolate via Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. The following is a proposed experimental protocol for the synthesis of **Ethyl 3-(4-chlorophenyl)propiolate** based on established Sonogashira coupling procedures.

Reaction Scheme:



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Figure 1: Proposed synthesis of **Ethyl 3-(4-chlorophenyl)propiolate**.

Materials:

- 1-Chloro-4-iodobenzene
- Ethyl propiolate
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N), freshly distilled
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-chloro-4-iodobenzene (1.0 eq), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.02 eq), and CuI (0.04 eq).
- Solvent and Reagents Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF and freshly distilled triethylamine (2.0 eq).
- Addition of Alkyne: Add ethyl propiolate (1.2 eq) dropwise to the stirred reaction mixture at room temperature.
- Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

- **Work-up:** Upon completion of the reaction (disappearance of the starting aryl halide), quench the reaction by adding a saturated aqueous solution of NH_4Cl .
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure **Ethyl 3-(4-chlorophenyl)propiolate**.

Characterization:

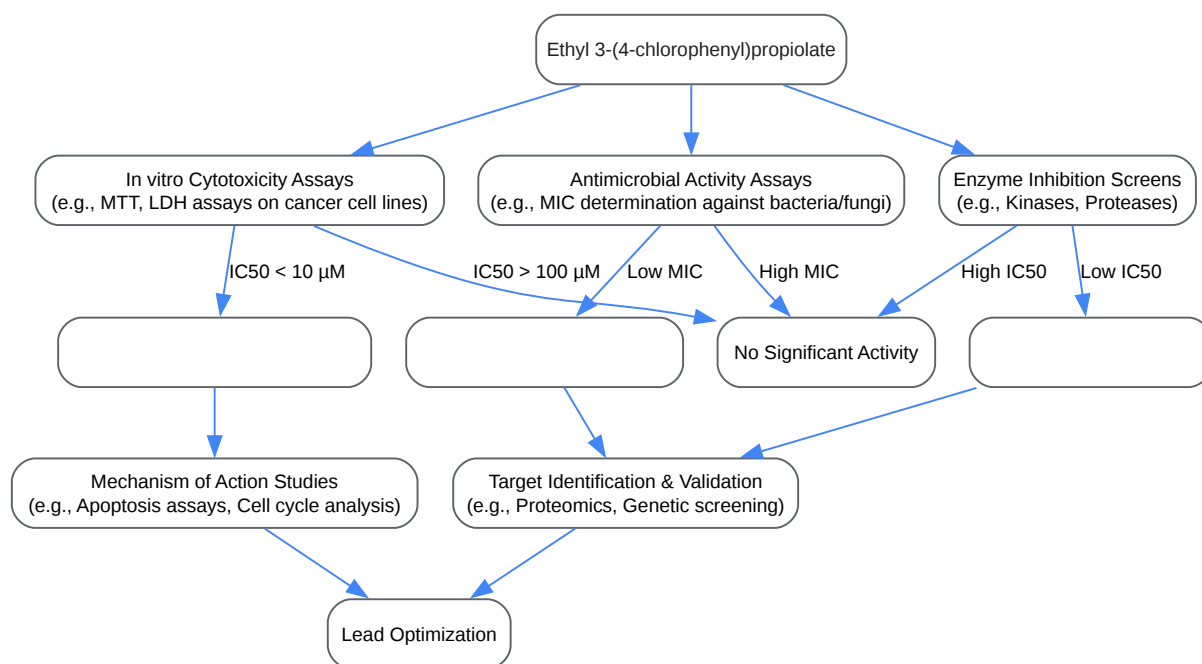
The purified product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Significance and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the signaling pathways directly modulated by **Ethyl 3-(4-chlorophenyl)propiolate**.

However, based on the activities of structurally related compounds, some potential areas for investigation can be hypothesized. Phenylpropiolate derivatives have been explored for their cytotoxic effects against various cancer cell lines. The presence of the electrophilic alkyne moiety suggests potential for covalent modification of biological nucleophiles, which could lead to enzyme inhibition.

A general workflow for the initial biological screening of a novel compound like **Ethyl 3-(4-chlorophenyl)propiolate** is outlined below.



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Figure 2: A logical workflow for the initial biological evaluation of the target compound.

This workflow illustrates a rational approach to identifying potential biological activities, starting from broad screening assays and moving towards more detailed mechanistic studies and lead optimization for promising candidates.

Conclusion

Ethyl 3-(4-chlorophenyl)propiolate is a readily synthesizable compound with potential for further exploration in medicinal chemistry and materials science. While its physical and biological properties are not yet extensively documented, the synthetic accessibility via robust methods like the Sonogashira coupling makes it an attractive starting point for the development of novel molecules. Further research is warranted to fully characterize this compound and to explore its potential biological activities.

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